![molecular formula C10H8BrF3O2 B2998456 Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate CAS No. 1069115-04-3](/img/structure/B2998456.png)
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
Descripción general
Descripción
“Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 77053-53-3 . It has a molecular weight of 297.07 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 . This indicates that the compound contains a bromo group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group.Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 297.07 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate serves as a precursor or intermediate in the synthesis of a range of compounds, showcasing its versatility in chemical reactions. For instance, it has been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which demonstrated antihypertensive α-blocking activity with low toxicity (B. F. Abdel-Wahab et al., 2008). This highlights its potential in medicinal chemistry for developing new therapeutic agents.
Electrochemical Applications
The compound has also been involved in electrochemical studies, such as the electrochemical fluorination and radiofluorination using tetrabutylammonium fluoride (TBAF), which achieved mono-fluorination of methyl 2-fluoro-2-(phenylthio)acetate. This process is significant for introducing fluorine atoms into organic molecules, which is crucial for pharmaceuticals and agrochemicals development (Mehrdad Balandeh et al., 2017).
Crystal Structure Analysis
Research on its derivatives, such as the crystal structure analysis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has provided insights into the molecular configuration and potential reactivity of related compounds. Understanding these structures aids in the development of materials and compounds with specific properties (S. Lee et al., 2017).
Catalysis
In the field of catalysis, it has been explored for its role in palladium-catalyzed methylation of aryl C-H bonds, utilizing peroxides. This method opens new pathways for methylation reactions, which are fundamental in organic synthesis (Yuhua Zhang et al., 2008).
Alternatives to Methyl Bromide
Additionally, research has investigated alternatives to methyl bromide treatments for stored-product and quarantine insects, highlighting the importance of finding environmentally friendly and sustainable pest control methods. While not directly involving this compound, this research underscores the broader context of chemical application in industry and environmental protection (P. Fields & N. White, 2002).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
The compound’s bromo and trifluoromethyl groups suggest it may be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in carbon-carbon bond formation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact a compound’s chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
Compounds with a trifluoromethyl group have been shown to improve drug potency by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may be involved, is known for its mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group’s properties can be influenced by environmental factors such as pH and temperature .
Propiedades
IUPAC Name |
methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEHMVATGGDHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

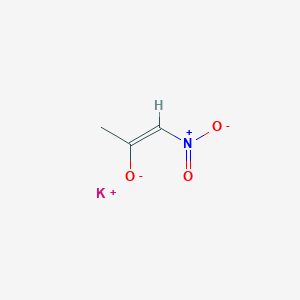
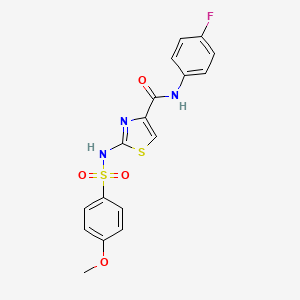
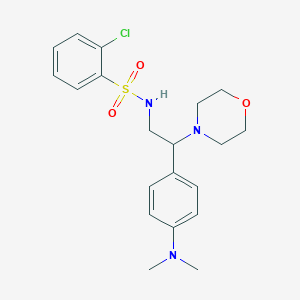
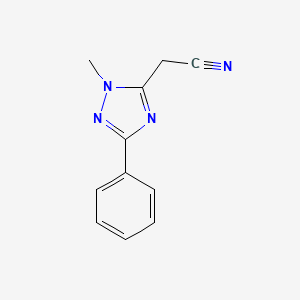
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
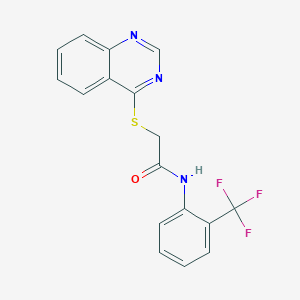
![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)

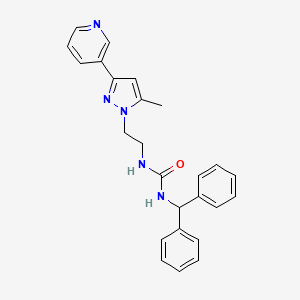
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
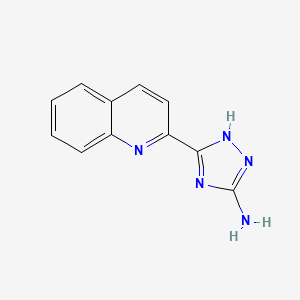
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)